molecular formula C10H13IN2 B14127006 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B14127006
M. Wt: 288.13 g/mol
InChI Key: TWRLDOGYCQGUAN-UHFFFAOYSA-M
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Description

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is a chemical compound with the molecular formula C6H11IN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane, ethanol, or acetonitrile, and the reaction is usually conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is unique due to its specific substituents and the presence of the iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C10H13IN2

Molecular Weight

288.13 g/mol

IUPAC Name

1-ethyl-3-methylbenzimidazol-3-ium;iodide

InChI

InChI=1S/C10H13N2.HI/c1-3-12-8-11(2)9-6-4-5-7-10(9)12;/h4-8H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

TWRLDOGYCQGUAN-UHFFFAOYSA-M

Canonical SMILES

CCN1C=[N+](C2=CC=CC=C21)C.[I-]

Origin of Product

United States

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